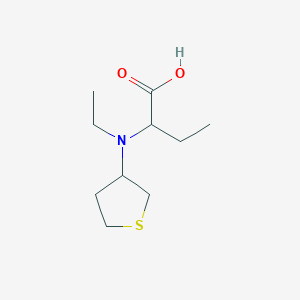

2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid

Description

2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid is a structurally complex molecule featuring a tetrahydrothiophene (thiolane) ring substituted at the 3-position with an ethylamino group and a butanoic acid chain.

Properties

IUPAC Name |

2-[ethyl(thiolan-3-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-3-9(10(12)13)11(4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGXGLKHMUJPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(CC)C1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural characteristics and biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a tetrahydrothiophene moiety linked to an ethyl group and an amino acid backbone. The specific structure facilitates interactions with various biological targets, which may contribute to its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and its potential as an enzyme inhibitor. Preliminary studies suggest that it may interact with receptors involved in neurological pathways, although detailed mechanisms remain to be fully elucidated.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives tested against various bacterial strains demonstrated significant inhibition zones, suggesting potential effectiveness as antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 12 |

| S. aureus | 18 | 10 |

| P. aeruginosa | 14 | 15 |

These results are comparable to standard antibiotics such as ciprofloxacin, indicating that the compound may serve as a lead for developing new antimicrobial therapies .

2. Anticancer Activity

Studies have explored the anticancer potential of related compounds through cytotoxic assays on various cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in breast cancer and leukemia models.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HL-60 (Leukemia) | 4.5 |

These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of amino acid conjugates demonstrated enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure significantly influenced the antimicrobial efficacy, with some derivatives showing zones of inhibition between 10 mm and 29 mm .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation, the cytotoxic effects of related compounds were assessed using Ehrlich’s ascites carcinoma (EAC) models. Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .

Scientific Research Applications

Organic Thermoelectric Materials

One prominent application of 2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid is in the development of organic thermoelectric materials. Research indicates that compounds similar to this one can enhance the thermoelectric performance of materials like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) through various treatment methods. These methods include pre-treatments and post-treatments with polar organic solvents and surfactant polymers, which improve the efficiency of thermoelectric devices by optimizing their electrical and thermal conductivity properties.

Flavor Compounds in Foods

In food science, this compound has potential applications related to flavor enhancement. Studies on branched aldehydes derived from amino acids reveal pathways crucial for flavor development in both fermented and non-fermented products. The metabolic pathways involved in the synthesis and breakdown of these compounds suggest that this compound could play a role in enhancing flavors in food products, providing insights into its utility in the food industry.

Medicinal Chemistry

The compound's structural characteristics position it as a valuable intermediate in drug synthesis. For instance, derivatives of levulinic acid, which share functional similarities with this compound, are utilized to synthesize various pharmaceuticals. These derivatives can simplify synthesis routes and reduce costs while maintaining efficacy in producing drug precursors. Furthermore, research on intermediates for HIV protease inhibitors highlights how compounds like this can contribute to developing critical therapeutic agents .

Environmental Studies

In environmental chemistry, the interactions between herbicides and soil organic matter are critical for understanding their ecological impact. The sorption characteristics of herbicides such as 2,4-D have been studied extensively, revealing how similar compounds interact with environmental matrices. This knowledge is essential for assessing the fate and behavior of agricultural chemicals in ecosystems, indicating that this compound may also exhibit relevant sorption properties.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Thermoelectric | Enhances thermoelectric performance through treatment methods for materials like PEDOT:PSS |

| Flavor Compounds | Potential role in flavor enhancement via metabolic pathways in food products |

| Medicinal Chemistry | Serves as an intermediate for synthesizing pharmaceuticals including HIV protease inhibitors |

| Environmental Studies | Investigates interactions with soil and herbicides to assess ecological impacts |

Case Study 1: Thermoelectric Material Development

A study by Zhu et al. (2017) explored the enhancement of thermoelectric materials using compounds similar to this compound. The findings indicated significant improvements in thermoelectric efficiency when treated with specific solvents and surfactants.

Case Study 2: Flavor Enhancement

Research conducted by Smit et al. (2009) focused on branched aldehyde production from amino acids, revealing that compounds like this compound could be instrumental in flavor development processes.

Case Study 3: Drug Synthesis

Zhang et al. (2021) examined levulinic acid derivatives for drug synthesis, demonstrating how structural analogs can facilitate the production of pharmaceutical intermediates efficiently.

Comparison with Similar Compounds

Key Compounds:

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) : Core Structure: Tetrahydrobenzo[b]thiophene ring with ester and keto-aryl substituents. Functional Groups: Ethyl ester, 4-hydroxyphenyl, and amino-linked carbonyl. Synthesis: Petasis reaction using 4-hydroxybenzoic acid boronic acid (22% yield). Molecular Weight: 390.1370 (HRMS-ESI).

(E)-2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid (5l) : Core Structure: Tetrahydrobenzo[b]thiophene with ethoxycarbonyl and α,β-unsaturated carboxylic acid. Functional Groups: Ethoxycarbonyl, phenylbutenoic acid. Synthesis: Petasis reaction with trans-2-phenylvinylboronic acid (62% yield). Molecular Weight: 385.1580 (HRMS-ESI).

Comparison with Target Compound :

- Tetrahydrothiophene vs. Benzo[b]thiophene : The target compound lacks the fused benzene ring present in 6o and 5l, likely reducing aromatic interactions but enhancing conformational flexibility.

- Carboxylic Acid vs. Ester: The butanoic acid chain in the target compound may confer higher polarity and solubility compared to the ethyl ester in 6o.

- Substituent Effects: The ethylamino group in the target compound could enhance hydrogen-bonding capacity relative to the keto-aryl group in 6o or the phenylvinyl group in 5l.

USP-Reported Thiophene Derivatives

Key Compounds ():

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Amino alcohol with thiophene and methylamino groups.

e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine : Chiral amine with naphthyloxy and thiophene substituents.

Comparison with Target Compound :

- Amino Alcohol vs.

- Naphthalene vs. Tetrahydrothiophene : The absence of fused aromatic systems (e.g., naphthalene in compound e) in the target compound may reduce toxicity risks associated with polycyclic aromatics.

Physicochemical Properties

Preparation Methods

Condensation of 2-Mercaptothiophene Derivatives with β-Substituted Lactones

A foundational approach to related compounds involves the condensation of 2-mercaptothiophene with β-substituted β-propiolactones to form chiral intermediates, which can be further elaborated into amino acid derivatives.

-

- Solvent: Ethereal solvents such as tetrahydrofuran (THF), diethyl ether, or 1,2-dimethoxyethane.

- Temperature: 10–40°C, preferably 20–25°C.

- Time: 2–5 hours until reaction completion.

- Base: Triethylamine to form the thiolate salt before lactone addition.

Example Procedure:

2-Mercaptothiophene (0.73 g, 6.29 mmol) dissolved in THF (7 mL) at 25°C was treated with triethylamine (0.87 mL, 6.29 mmol). After 10 minutes, (R)-(+)-β-methyl-β-propiolactone (0.54 g, 6.29 mmol) was added in one portion. The mixture was stirred at 25°C for ~3 hours. Work-up involved solvent removal, extraction with ethyl acetate and water, acidification to pH 2, and silica gel chromatography, yielding (S)-3-(2-thienylthio)butyric acid in 94% yield.Scope:

Substituting different β-substituted lactones allows access to various (S)-3-(2-thienylthio)alkanoic acids, which can serve as intermediates for further amino acid functionalization.

Esterification and Functional Group Transformations

Esterification of the acid functionality is a common preparatory step for further modification:

These esterification methods provide activated intermediates for subsequent amination or ring functionalization.

Preparation of Chiral Amino Acid Derivatives via Epoxy Ester Intermediates

A stereoselective route involves the use of epoxy esters as starting materials, which can be converted into hydroxy esters and then into amino acid derivatives with controlled stereochemistry.

General Route:

Epoxy ester → Hydroxy ester → Amino acid derivative.Conditions:

The epoxy ester is typically opened under nucleophilic conditions, followed by protection/deprotection steps and amination. Specific reagents and catalysts ensure stereoselectivity.This method is practical for generating chiral amino acids with tetrahydrothiophene substituents, though details specific to 2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid require adaptation from related syntheses.

Conversion to Acid Chlorides and Further Functionalization

Acid chlorides are versatile intermediates for amide bond formation and other modifications:

These intermediates facilitate the introduction of the ethyl(tetrahydrothiophen-3-yl)amino group via nucleophilic substitution or coupling reactions.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Mercaptothiophene + β-methyl-β-propiolactone | THF, Et3N, 25°C, 3 h | (S)-3-(2-thienylthio)butyric acid | 94 | Chiral intermediate |

| 2 | 3-Thiopheneacetic acid | Acetyl chloride, MeOH, 0–20°C, overnight | Methyl ester | 100 | Quantitative esterification |

| 3 | 3-Thiopheneacetic acid | H2SO4, MeOH, reflux 14 h | Methyl ester | 80 | Acid-catalyzed esterification |

| 4 | 3-Thiopheneacetic acid | SOCl2, MeOH, 0–68°C, 12 h | Methyl ester | 93 | Thionyl chloride esterification |

| 5 | Acid | Oxalyl chloride, DMF, THF or DCM | Acid chloride intermediate | ~100 | For further coupling |

| 6 | Epoxy ester intermediates | Various nucleophilic openings and amination | Amino acid derivatives | Variable | Stereoselective synthesis |

Research Findings and Practical Considerations

- The condensation of mercaptothiophene with β-substituted lactones is a reliable and stereoselective method to access key chiral intermediates for the target compound.

- Esterification via acetyl chloride or thionyl chloride in methanol provides high yields of methyl esters, which are crucial for subsequent transformations.

- Acid chlorides formed by oxalyl chloride activation enable efficient coupling with nitrogen nucleophiles to introduce the ethylamino substituent.

- Stereoselective routes using epoxy esters allow for precise control of chiral centers, important for biological activity and pharmaceutical relevance.

- Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and stereochemical purity.

- Work-up procedures typically involve acid-base extraction, drying agents (Na2SO4, MgSO4), and chromatographic purification to achieve high purity products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.